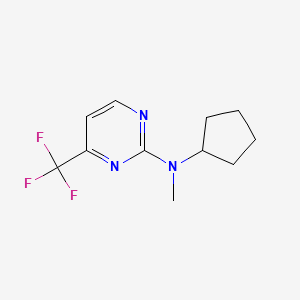![molecular formula C13H19N3O B12228765 [2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228765.png)
[2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a pyrimidine ring attached to an octahydroisoindole structure with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the octahydroisoindole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the addition of a methanol group via reduction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function. The octahydroisoindole structure may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[2-(pyridin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
[2-(quinolin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol: Contains a quinoline ring, offering different electronic properties.
[2-(benzimidazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol: Features a benzimidazole ring, which may alter its biological activity.
Uniqueness
The uniqueness of [2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol lies in its combination of a pyrimidine ring with an octahydroisoindole structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(2-pyrimidin-2-yl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol |
InChI |
InChI=1S/C13H19N3O/c17-10-13-5-2-1-4-11(13)8-16(9-13)12-14-6-3-7-15-12/h3,6-7,11,17H,1-2,4-5,8-10H2 |
InChI Key |
FDGNGYLDOXWMHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=CC=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12228686.png)
![6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12228688.png)
![3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide](/img/structure/B12228696.png)
![4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12228700.png)
![2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12228702.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228706.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228707.png)

![1-(Cyclopent-3-ene-1-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12228714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B12228724.png)
![N-methyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228727.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12228733.png)
![3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B12228744.png)
![8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12228750.png)
